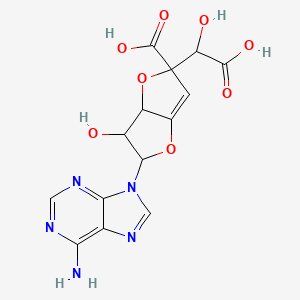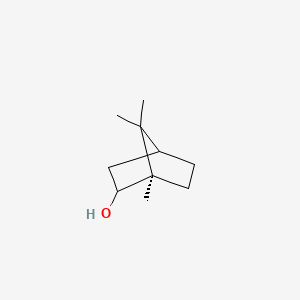
Isoborneol
Overview
Description
Isoborneol is a bicyclic organic compound and a terpene derivative. It is characterized by the presence of a hydroxyl group in an exo position. The compound is chiral and exists as enantiomers. This compound is commonly used in the fragrance industry due to its pleasant camphor-like smell and is also an intermediate in the synthesis of camphor .
Mechanism of Action
Isoborneol, also known as (-)-Isoborneol, is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid . This compound has been extensively studied for its various biological activities and its role in enhancing drug delivery across various physiological barriers .
Target of Action
This compound primarily targets the GABAA receptor , TRPM8 , TRPA1 , and TRPV3 . These molecular targets play crucial roles in various physiological processes, including pain sensation, temperature regulation, and synaptic transmission .
Mode of Action
This compound interacts with its targets in different ways. For instance, it acts as an agonist at the GABA site of the GABAA receptor . It also serves as an activator for TRPM8 and TRPV3, and a blocker for TRPA1 . These interactions result in changes in the activity of these targets, influencing various physiological processes.
Biochemical Pathways
It’s known that this compound can be synthesized from camphor through theMeerwein–Ponndorf–Verley reduction , a process involving the conversion of a ketone to a secondary alcohol
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. This compound, being a lipophilic compound, can easily cross lipid-rich biological membranes . This property enhances its absorption and distribution within the body.
Result of Action
At the molecular and cellular level, this compound has been found to alter cell membrane lipid structures and modulate multiple ATP binding cassette transporters as well as tight junction proteins . These alterations can enhance the permeability of various physiological barriers, thereby improving drug delivery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its lipophilic nature allows it to modulate lipid bilayers, enhancing its permeation across various physiological barriers . .
Biochemical Analysis
Biochemical Properties
Isoborneol has been found to have a significant impact on biochemical reactions. It has been associated with the modulation of multiple ATP-binding cassette transporters . It also has the ability to modulate the lipid bilayers of physiological barriers . Furthermore, this compound has been found to have higher lipid solubility, acting as a better permeation enhancer due to its ability to modulate the lipid bilayers of physiological barriers .
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to inhibit macrophage consumption of oxidized low-density lipoprotein (ox-LDL), thereby preventing the accumulation of lipids in the macrophages . This suggests that this compound may have a role in preventing the formation of foam cells, a key factor in the development of atherosclerosis . Additionally, as a potent antioxidant, this compound prevents free radicals from causing oxidative damage to human neurons in cell cultures .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to interact with ATP-binding cassette transporters, influencing their activity . This compound can also modulate the lipid bilayers of physiological barriers, enhancing the permeability of these barriers . Furthermore, this compound can be synthesized from camphor through a reduction process .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, this compound has been shown to dose-dependently attenuate acute epileptic seizure in animal models .
Metabolic Pathways
It is known that this compound is synthesized commercially by hydrolysis of isobornyl acetate .
Transport and Distribution
It has been suggested that this compound may enhance drug delivery across various physiological barriers, such as the blood-brain barrier, by altering membrane properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoborneol can be synthesized through the hydrolysis of isobornyl acetate. The latter is obtained by treating camphene with acetic acid in the presence of a strong acid catalyst . Another method involves the reduction of camphor using sodium borohydride, which selectively reduces the ketone group to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the continuous saponification of isobornyl acetate. This process includes saponifying sodium hydroxide and isobornyl acetate, followed by rectification, layering, washing with water, and crystallization to obtain white this compound crystals . The use of α-hydroxyl carboxylic acid composite catalysts has also been explored to enhance the yield and selectivity of this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to camphor using oxidizing agents like sodium hypochlorite.
Reduction: Camphor can be reduced back to this compound using sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an acidic environment is commonly used for the oxidation of this compound to camphor.
Reduction: Sodium borohydride is used for the reduction of camphor to this compound.
Major Products:
Oxidation: The major product is camphor.
Reduction: The major product is this compound.
Scientific Research Applications
Isoborneol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Borneol: The endo diastereomer of isoborneol, used similarly in fragrances and traditional medicine.
Camphor: An oxidation product of this compound, widely used in medicinal applications.
Uniqueness: this compound is unique due to its exo hydroxyl group position, which differentiates it from borneol. This structural difference influences its reactivity and applications. This compound is also noted for its higher selectivity and yield in industrial synthesis compared to borneol .
Properties
CAS No. |
124-76-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |
InChI Key |
DTGKSKDOIYIVQL-KHQFGBGNSA-N |
SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@@H]2O |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Appearance |
Solid powder |
boiling_point |
Sublimes |
Color/Form |
White solid Tablets from petroleum ethe |
density |
1.10 g/cm cu at 20 °C |
flash_point |
150 °F (60 °C) /closed cup/ |
melting_point |
216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |
Key on ui other cas no. |
124-76-5 10334-13-1 507-70-0 16725-71-6 |
physical_description |
Other Solid White solid; [Hawley] White to off-white crystals; piney camphoraceous aroma |
Pictograms |
Flammable |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |
vapor_pressure |
0.03 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isoborneol?
A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: How can this compound isomers be distinguished?
A2: Gas chromatography/mass spectrometry (GC/MS) can effectively resolve this compound and its isomers, including borneol. This method utilizes chiral reagents like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) and (1S)-(-)-camphanic chloride to form derivatives, enabling separation and identification. []
Q3: What spectroscopic techniques are useful for characterizing this compound enantiomers?
A3: High-performance liquid chromatography (HPLC) coupled with an optical rotation detector is effective for separating this compound enantiomers. Further characterization can be achieved using vibrational circular dichroism (VCD) spectroscopy, comparing experimental spectra with Density Functional Theory (DFT) calculations to determine absolute configurations. []
Q4: Does this compound exhibit any cardiovascular activity?
A4: Research suggests that this compound might have a role in mitigating atherosclerosis. Studies indicate it can reduce the accumulation of low-density lipoproteins (LDL) and the formation of foam cells in macrophages, both of which are key processes in atherosclerosis development. [, ]
Q5: What is the mechanism of action of this compound in protecting against neurodegeneration?
A5: this compound displays neuroprotective effects, particularly against cell death induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma cells. This protection stems from its antioxidant properties, reducing reactive oxygen species (ROS) and intracellular calcium levels. This compound also appears to modulate key proteins involved in apoptosis, like caspase-3, cytochrome C, Bax, and Bcl-2, further contributing to its neuroprotective effects. []
Q6: Can this compound be used as a natural antifungal agent?
A6: this compound demonstrates antifungal activity, specifically against Aspergillus flavus. It acts as a sporulation quenching agent, inhibiting the production of conidia, vesicles, phialides, and conidiophores. This antisporulating effect is likely due to the suppression of the fluG gene expression. This makes this compound a promising candidate for natural antifungal applications. []
Q7: Does this compound interact with drug-metabolizing enzymes?
A7: Research suggests that this compound, along with other components found in Compound Danshen (a traditional Chinese medicine), can induce the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. This finding highlights the potential for interactions with other drugs metabolized by this enzyme. []
Q8: What are the cardiotoxic effects of borneol isomers in zebrafish embryos?
A8: Studies in zebrafish embryos show that exposure to (−)‐borneol, (+)‐borneol, and this compound can negatively impact heart development. These isomers decreased heart rate and the expression of genes related to Ca2+‐ATPase and Na+/K+‐ATPase, suggesting interference with ion channel function. (+)‐Borneol exhibited the lowest toxicity, while this compound was most toxic. []
Q9: Does this compound have repellent effects on insects?
A9: this compound shows repellent activity against subterranean termites like Reticulitermes santonensis and R. flavipes. Its effectiveness as a repellent barrier is influenced by the soil composition, with clay content impacting its bioavailability and particle size affecting its evaporation rate. [, ]
Q10: How is this compound quantified in complex mixtures?
A10: Gas chromatography (GC), often coupled with mass spectrometry (MS), is frequently employed for the quantitative analysis of this compound. Various GC methods have been established and validated for determining this compound content in different matrices. [, , , , ]
Q11: Are there any sensor technologies developed for this compound detection?
A11: Yes, researchers have developed molecularly imprinted polymers (MIPs) for selective this compound detection. When integrated with a quartz crystal microbalance (QCM), these MIP-based sensors demonstrate high specificity even in the presence of similar compounds like 2-methylthis compound (MIB) and camphor. [, ]
Q12: How is this compound commercially synthesized?
A12: this compound is commonly synthesized from camphene through hydration reactions. Various catalysts, including zeolites and α-hydroxyl carboxylic acids in combination with boric acid, have been investigated to improve the yield and selectivity of this reaction. [, ]
Q13: What factors influence the ratio of this compound to borneol during the reduction of camphor?
A13: The stereochemical outcome, specifically the this compound/borneol ratio, during camphor reduction is significantly affected by several factors, including the reducing agent (lithium, sodium, or potassium in ammonia), the presence or absence of a proton source, and whether enantiomerically pure or racemic camphor is used. This highlights the complexity of the reaction mechanism and the importance of reaction conditions in controlling stereoselectivity. []
Q14: Can this compound be used as a chiral building block for the synthesis of other compounds?
A14: Yes, this compound and its derivatives can serve as valuable chiral auxiliaries in organic synthesis. For instance, enantiopure (RS)-[(1S)-isoborneol-10-sulfinyl]-substituted dienes have been used as dienophiles in Diels-Alder reactions to construct complex chiral molecules with potential biological activities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1672136.png)
![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)
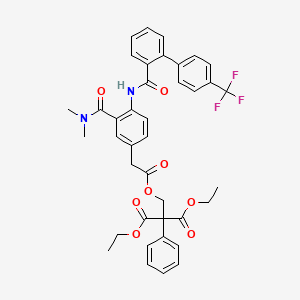
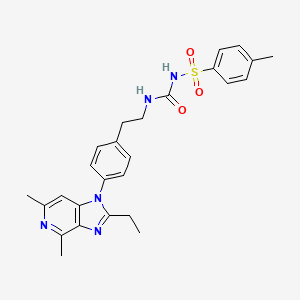

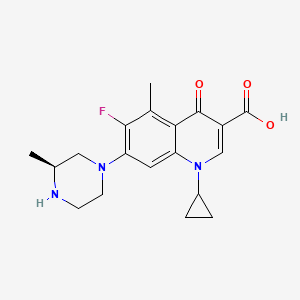
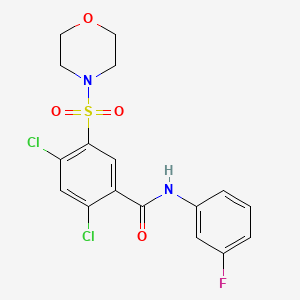
![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)


